molecular formula C27H27N3O5S B11434198 6-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11434198
M. Wt: 505.6 g/mol
InChI Key: COYCEIKPTWTNJL-UHFFFAOYSA-N
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Description

6-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thieno[3,2-d]pyrimidine core with a phenylhexanamide moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the formyl and methoxybenzyl groups: This step often involves the use of formylation and alkylation reactions, where reagents like formic acid or formaldehyde and methoxybenzyl halides are employed.

    Attachment of the phenylhexanamide moiety: This can be accomplished through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF), alkyl halides in aprotic solvents.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the hydroxymethyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Generation of reactive oxygen species (ROS): Inducing oxidative stress and cell death in certain contexts.

    Inhibition of specific signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is unique due to its combination of a thieno[3,2-d]pyrimidine core with a phenylhexanamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C27H27N3O5S/c1-35-23-12-11-19(18-31)16-20(23)17-30-22-13-15-36-25(22)26(33)29(27(30)34)14-7-3-6-10-24(32)28-21-8-4-2-5-9-21/h2,4-5,8-9,11-13,15-16,18H,3,6-7,10,14,17H2,1H3,(H,28,32)

InChI Key

COYCEIKPTWTNJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3

Origin of Product

United States

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